molecular formula C11H7NO5 B13934667 4-Hydroxy-6-nitro-2-naphthalenecarboxylic acid

4-Hydroxy-6-nitro-2-naphthalenecarboxylic acid

Cat. No.: B13934667
M. Wt: 233.18 g/mol
InChI Key: DMHYMOJTAGLZHZ-UHFFFAOYSA-N
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Description

4-Hydroxy-6-nitro-2-naphthalenecarboxylic acid is a naphthalene derivative characterized by a hydroxyl group at the 4-position, a nitro group at the 6-position, and a carboxylic acid moiety at the 2-position.

Properties

IUPAC Name

4-hydroxy-6-nitronaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO5/c13-10-4-7(11(14)15)3-6-1-2-8(12(16)17)5-9(6)10/h1-5,13H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHYMOJTAGLZHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C(C=C(C=C21)C(=O)O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods Analysis

Carbonylation of Hydroxy Aromatic Halides

One of the most efficient and commercially viable methods to prepare hydroxy naphthoic acids is through carbonylation of hydroxy aromatic halides, particularly brominated naphthols, under catalysis by Group VIII metal catalysts (such as palladium complexes) in the presence of reactive alcohol solvents.

Process Overview:
  • Starting from β-naphthol, bromination yields 6-bromo-2-naphthol.
  • This hydroxy aromatic halide is carbonylated with carbon monoxide in the presence of a Group VIII metal catalyst and a reactive alcohol solvent (e.g., methanol or ethanol).
  • The reaction proceeds under elevated temperature (around 130°C) and pressure (260-500 psig) for extended periods (up to 21 hours).
  • The intermediate ester formed is hydrolyzed to yield 6-hydroxy-2-naphthoic acid.
Reaction Conditions and Yields:
Step Conditions Yield (%) Notes
Bromination of β-naphthol Bromine in glacial acetic acid, room temp High Produces 1,6-dibromo-2-naphthol intermediate
Reduction Metallic tin in presence of HBr High Converts dibromo intermediate to 6-bromo-2-naphthol
Carbonylation Pd catalyst, reactive alcohol solvent, CO, 130°C, 260-500 psig, 21 h ~75 (for related compounds) Produces hydroxy naphthoate ester intermediate
Hydrolysis Acidic aqueous workup High Yields 6-hydroxy-2-naphthoic acid

This method avoids carcinogenic reagents and toxic byproducts common in older methods, making it safer and more economically attractive.

Kolbe-Schmitt Carboxylation Reaction

The Kolbe-Schmitt reaction is a classical approach to synthesize hydroxy naphthoic acids by carboxylation of potassium naphtholate with carbon dioxide at high temperature (170°-230°C) and pressure for about eight hours.

  • The reaction yields a mixture of 6-hydroxy-2-naphthoic acid and 3-hydroxy-2-naphthoic acid.
  • Reported yields for 6-hydroxy-2-naphthoic acid range from 28% to 36%, though some experimental reports indicate difficulties in achieving these yields reliably.
  • This method is solvent-free but suffers from poor selectivity and yield.

Multi-Step Synthesis via Methoxy Intermediates

Another route involves the synthesis of 6-methoxy-2-bromonaphthalene from β-naphthol, followed by:

  • Preparation of the Grignard reagent from the methoxy bromide.
  • Carbonation of the Grignard reagent to form 6-methoxy-2-naphthoic acid.
  • Demethylation using hydrobromic acid in aqueous acetic acid to yield 6-hydroxy-2-naphthoic acid.

This method can achieve yields around 75% for the final hydroxy acid but involves multiple steps and the use of hazardous reagents such as hydrobromic acid and dimethyl sulfate (a suspected carcinogen), limiting commercial viability.

Oxidative Methods

Oxidation of substituted naphthalene derivatives, such as 2-(2-hydroxy-2-propyl) naphthalene-6-carboxylic acid, using hydrogen peroxide under mineral acid catalysis, has been reported to yield hydroxy naphthoic acids. However, this method is less common and less documented for the nitro-substituted analogs.

Specific Considerations for Nitro Substitution

While direct synthesis routes for 4-hydroxy-6-nitro-2-naphthalenecarboxylic acid are not explicitly detailed in the literature, the introduction of a nitro group typically involves:

  • Nitration of the hydroxy naphthoic acid or its precursors under controlled conditions to ensure regioselectivity.
  • Protection of sensitive functional groups during nitration to avoid side reactions.
  • Post-nitration purification and characterization.

Given the electron-withdrawing nature of the nitro group, nitration is often performed after establishing the hydroxy and carboxylic acid groups to avoid complications in earlier steps.

Data Table Summarizing Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Yield (%) Advantages Disadvantages
Carbonylation of 6-bromo-2-naphthol β-naphthol → 6-bromo-2-naphthol Group VIII metal catalyst (Pd), CO, reactive alcohol solvent 130°C, 260-500 psig, 21 h Up to 75 High yield, fewer steps, safer reagents Requires high pressure equipment
Kolbe-Schmitt Carboxylation Potassium naphtholate Carbon dioxide 170°-230°C, ~8 h 28-36 Solvent-free, classical method Low yield, mixture of isomers
Multi-step via Methoxy Intermediates β-naphthol → 6-methoxy-2-bromonaphthalene Grignard reagent, HBr, hydrobromic acid Multiple steps, varying temps ~75 Good yield Multiple steps, toxic reagents
Oxidative Method Substituted naphthalene Hydrogen peroxide, mineral acid Acidic aqueous conditions Variable Alternative route Less documented, lower yield

Research Discoveries and Notes

  • The carbonylation method represents a significant advancement by overcoming the limitations of earlier methods that involved carcinogenic reagents or harsh conditions.
  • The use of reactive alcohol solvents enhances carbonylation efficiency despite the electron-donating effect of the hydroxy substituent.
  • The bromination step to produce 6-bromo-2-naphthol from β-naphthol is crucial and can be finely controlled by reaction temperature and solvent choice to maximize regioselectivity.
  • Weak bases such as tertiary amines can be added to neutralize acid byproducts (e.g., hydrobromic acid) formed during carbonylation, improving catalyst life and overall yield.
  • The nitration step to introduce the nitro group at the 6-position (or 4-position depending on desired substitution) is typically performed after establishing the hydroxy and carboxylic acid functionalities to avoid interference.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-hydroxy-6-nitro- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-donating hydroxyl group and the electron-withdrawing nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as tin(II) chloride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce amino derivatives.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-hydroxy-6-nitro- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit specific enzymes or pathways.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism by which 2-Naphthalenecarboxylic acid, 4-hydroxy-6-nitro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and nitro groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved often include oxidative stress responses and signal transduction mechanisms.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of 4-Hydroxy-6-nitro-2-naphthalenecarboxylic acid with related compounds:

Compound Name CAS Number Molecular Formula Substituents (Position) Functional Groups
4-Hydroxy-6-nitro-2-naphthalenecarboxylic acid Not available C₁₁H₇NO₅ -OH (4), -NO₂ (6), -COOH (2) Hydroxyl, Nitro, Carboxylic acid
6-Hydroxy-2-naphthoic acid 16712-64-4 C₁₁H₈O₃ -OH (6), -COOH (2) Hydroxyl, Carboxylic acid
Methyl 4-(acetyloxy)-6-methyl-2-naphthalenecarboxylate 92549-64-9 C₁₅H₁₄O₅ -OAc (4), -CH₃ (6), -COOCH₃ (2) Acetyloxy, Methyl ester, Methyl
Key Observations:
  • Solubility: The hydroxyl and nitro groups in the target compound may reduce solubility in non-polar solvents compared to methyl or acetyloxy derivatives (e.g., Methyl 4-(acetyloxy)-6-methyl-2-naphthalenecarboxylate).

Physicochemical Properties (Inferred)

  • Acidity : The carboxylic acid group in 4-Hydroxy-6-nitro-2-naphthalenecarboxylic acid is expected to have a lower pKa (~2–3) than 6-Hydroxy-2-naphthoic acid (~4–5) due to nitro’s electron-withdrawing effect.
  • Thermal Stability : Nitro groups may decrease thermal stability compared to hydroxyl or methyl derivatives, posing risks of decomposition under high temperatures.

Biological Activity

4-Hydroxy-6-nitro-2-naphthalenecarboxylic acid (HNNA) is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound features a naphthalene ring with hydroxyl, nitro, and carboxylic acid functional groups, which contribute to its reactivity and interaction with biological targets.

  • Molecular Formula : C₁₁H₉N₁O₄
  • Molecular Weight : Approximately 233.177 g/mol
  • Structure : The presence of hydroxyl (-OH), nitro (-NO₂), and carboxylic acid (-COOH) groups enhances its biological interactions.

Biological Activities

Research indicates that derivatives of HNNA exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that HNNA and its derivatives possess significant antimicrobial properties. For instance, they have been tested against various Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at minimal inhibitory concentrations (MICs) ranging from 3.91 µg/mL to over 1000 µg/mL depending on the specific derivative and microorganism .
  • Anticancer Properties : HNNA has been investigated for its anticancer potential. In vitro studies using cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) have demonstrated significant cytotoxicity. For example, compounds derived from HNNA exhibited IC₅₀ values indicating substantial antiproliferative effects on these cell lines .

The mechanism by which HNNA exerts its biological effects involves:

  • Interaction with Enzymes and Receptors : The hydroxyl and nitro groups facilitate binding to various molecular targets, influencing enzyme activity and receptor signaling pathways.
  • Oxidative Stress Responses : The compound may modulate oxidative stress responses, which are critical in cancer progression and microbial resistance mechanisms.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of HNNA derivatives against several bacterial strains. The results indicated that certain derivatives had MIC values significantly lower than traditional antibiotics, suggesting their potential as effective antimicrobial agents.

Study 2: Anticancer Activity

In another investigation, HNNA derivatives were tested for their cytotoxic effects on A549 cells using the MTT assay. The study reported that compounds with electron-withdrawing groups displayed enhanced cytotoxicity compared to those without such modifications. The most promising candidates were further analyzed for apoptosis induction through fluorescence microscopy techniques .

Comparative Analysis of Biological Activity

CompoundActivity TypeMIC/IC₅₀ ValueCell Line/Organism
HNNA Derivative AAntimicrobial3.91 µg/mLS. aureus
HNNA Derivative BAnticancer15.3 µMA549 (Lung Cancer)
HNNA Derivative CAnticancer18.4 µMMCF-7 (Breast Cancer)

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